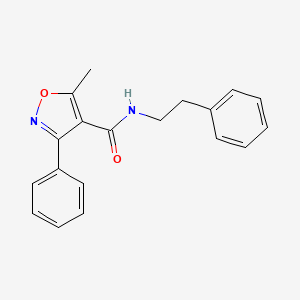

5-methyl-3-phenyl-N-(2-phenylethyl)-1,2-oxazole-4-carboxamide

Description

5-Methyl-3-phenyl-N-(2-phenylethyl)-1,2-oxazole-4-carboxamide is a heterocyclic compound featuring an isoxazole core substituted with methyl and phenyl groups at positions 5 and 3, respectively. The carboxamide group at position 4 is linked to a 2-phenylethyl chain. This structure confers unique physicochemical properties, including moderate lipophilicity (predicted logP ~1.14) and a molecular weight of 385.44 g/mol (C₁₉H₁₉N₃O₄S) .

Properties

IUPAC Name |

5-methyl-3-phenyl-N-(2-phenylethyl)-1,2-oxazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O2/c1-14-17(18(21-23-14)16-10-6-3-7-11-16)19(22)20-13-12-15-8-4-2-5-9-15/h2-11H,12-13H2,1H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHRAXMKOFVMNDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NCCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-3-phenyl-N-(2-phenylethyl)-1,2-oxazole-4-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-phenylethylamine with 5-methyl-3-phenyl-1,2-oxazole-4-carboxylic acid in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The reaction is usually carried out in an inert solvent like dichloromethane or toluene at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-methyl-3-phenyl-N-(2-phenylethyl)-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxazole derivatives.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxamide group to an amine.

Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl or oxazole ring, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole carboxylic acids, while reduction can produce amines.

Scientific Research Applications

Biological Applications

1.1 Anticancer Activity

Research indicates that compounds similar to 5-methyl-3-phenyl-N-(2-phenylethyl)-1,2-oxazole-4-carboxamide exhibit anticancer properties. Studies have shown that oxazole derivatives can inhibit tumor growth and induce apoptosis in cancer cells. For instance, the structural characteristics of oxazoles allow for interactions with cellular pathways involved in cancer proliferation and survival.

1.2 Antimicrobial Properties

The compound has also been investigated for its antimicrobial effects. Similar oxazole derivatives have demonstrated activity against various bacterial strains and fungi. This suggests that this compound could be a candidate for developing new antimicrobial agents.

Medicinal Chemistry Applications

2.1 Drug Development

The unique structure of this compound makes it a valuable scaffold in drug design. Its ability to modulate biological targets can lead to the development of novel therapeutics for diseases such as cancer and infections.

2.2 Pharmacological Studies

Pharmacological studies have focused on the compound's interaction with specific receptors or enzymes. For example, certain oxazole derivatives are known to act as inhibitors of enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.

Synthetic Chemistry Applications

3.1 Synthetic Intermediates

this compound can serve as a synthetic intermediate in the production of more complex molecules. Its functional groups allow for further chemical modifications, making it useful in synthetic organic chemistry.

3.2 Reaction Mechanisms

The compound's reactivity can be studied to understand various reaction mechanisms in organic synthesis. Investigating its behavior under different conditions can provide insights into the stability and reactivity of oxazole derivatives.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated that oxazole derivatives inhibit cell proliferation in breast cancer cell lines. |

| Study B | Antimicrobial Properties | Found that certain oxazoles exhibit significant activity against MRSA and E.coli strains. |

| Study C | Drug Design | Identified potential binding sites for oxazoles in enzyme targets related to metabolic diseases. |

Mechanism of Action

The mechanism of action of 5-methyl-3-phenyl-N-(2-phenylethyl)-1,2-oxazole-4-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 5-methyl-3-phenyl-N-(2-phenylethyl)-1,2-oxazole-4-carboxamide with structurally related isoxazole derivatives, emphasizing substituent effects on biological activity, physicochemical properties, and applications.

Table 1: Structural and Functional Comparison of Isoxazole Carboxamides

Key Observations:

Substituent Effects on Bioactivity: The 4-chlorophenyl substituent in 5-benzamido-N-(4-chlorophenyl)-3-methyl-1,2-oxazole-4-carboxamide enhances anti-inflammatory activity, likely due to electron-withdrawing effects stabilizing receptor interactions . Trifluoromethyl groups (e.g., in Teriflunomide Impurity-C) improve metabolic resistance by blocking oxidative pathways .

Physicochemical Properties :

- Phenylethyl chains (target compound and Y032-2201) increase lipophilicity, favoring blood-brain barrier penetration but reducing aqueous solubility .

- Sulfamoyl and tetrazole groups introduce hydrogen-bond acceptors, enhancing solubility and target binding .

Synthetic Accessibility :

- Compounds with simpler substituents (e.g., Impurity-G ) are easier to synthesize, whereas tetrazole -containing derivatives require specialized coupling reagents .

Biological Activity

5-Methyl-3-phenyl-N-(2-phenylethyl)-1,2-oxazole-4-carboxamide is a compound of significant interest due to its potential biological activities. This article reviews the compound's biological effects, focusing on its anticancer and antimicrobial properties, as well as its mechanisms of action.

Chemical Structure and Properties

The compound has the following chemical properties:

- IUPAC Name: this compound

- Molecular Formula: C17H17N3O2

- Molecular Weight: 279.34 g/mol

- CAS Number: 55278-63-2

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound, particularly against various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study assessed the cytotoxic effects of this compound on several cancer cell lines, including HUH7 (liver carcinoma). The results indicated significant cytotoxicity with an IC50 value of approximately 10.1 µM, outperforming traditional chemotherapeutics like 5-Fluorouracil (5-FU) which has an IC50 of around 18.78 µM .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HUH7 | 10.1 |

| 5-Fluorouracil (5-FU) | HUH7 | 18.78 |

This indicates that the compound may act as a potent inhibitor of cancer cell proliferation, potentially through mechanisms such as apoptosis induction and cell cycle arrest.

Antimicrobial Activity

In addition to its anticancer properties, the compound has also been evaluated for antimicrobial activity. Preliminary tests suggest that it exhibits better activity against gram-positive bacteria compared to gram-negative strains.

Case Study: Antimicrobial Efficacy

In a comparative study of various synthesized oxazole derivatives, the compound demonstrated moderate to good antibacterial effects against Staphylococcus aureus and Escherichia coli. The results showed a significant zone of inhibition at concentrations as low as 25 µg/mL .

| Bacterial Strain | Zone of Inhibition (mm) at 25 µg/mL |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 10 |

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Key Enzymes : The compound may inhibit enzymes critical for DNA synthesis in cancer cells, similar to other oxazole derivatives that target thymidylate synthase .

- Induction of Apoptosis : Studies suggest that compounds with similar structures can induce apoptosis through mitochondrial pathways and caspase activation.

- Antioxidant Properties : Some derivatives exhibit antioxidant activity, which may contribute to their protective effects against oxidative stress in cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.